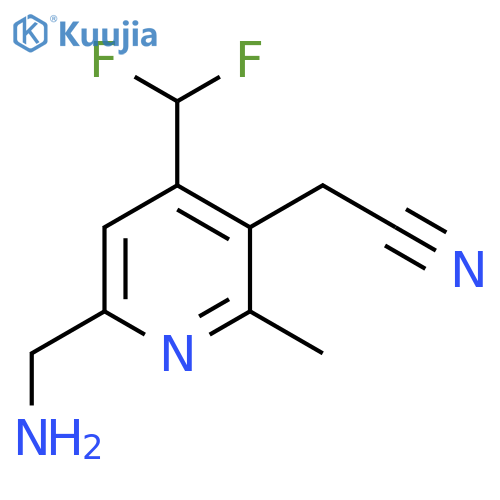Cas no 1806044-39-2 (6-(Aminomethyl)-4-(difluoromethyl)-2-methylpyridine-3-acetonitrile)

1806044-39-2 structure
商品名:6-(Aminomethyl)-4-(difluoromethyl)-2-methylpyridine-3-acetonitrile
CAS番号:1806044-39-2
MF:C10H11F2N3
メガワット:211.211248636246
CID:4898431
6-(Aminomethyl)-4-(difluoromethyl)-2-methylpyridine-3-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 6-(Aminomethyl)-4-(difluoromethyl)-2-methylpyridine-3-acetonitrile
-
- インチ: 1S/C10H11F2N3/c1-6-8(2-3-13)9(10(11)12)4-7(5-14)15-6/h4,10H,2,5,14H2,1H3
- InChIKey: MQSSTTPNBNJTJP-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(CN)N=C(C)C=1CC#N)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 248
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 62.7
6-(Aminomethyl)-4-(difluoromethyl)-2-methylpyridine-3-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029016834-250mg |
6-(Aminomethyl)-4-(difluoromethyl)-2-methylpyridine-3-acetonitrile |
1806044-39-2 | 95% | 250mg |
$1,029.00 | 2022-04-01 | |
| Alichem | A029016834-1g |
6-(Aminomethyl)-4-(difluoromethyl)-2-methylpyridine-3-acetonitrile |
1806044-39-2 | 95% | 1g |
$2,866.05 | 2022-04-01 |
6-(Aminomethyl)-4-(difluoromethyl)-2-methylpyridine-3-acetonitrile 関連文献
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
1806044-39-2 (6-(Aminomethyl)-4-(difluoromethyl)-2-methylpyridine-3-acetonitrile) 関連製品
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
